molecular formula C6H14N2O B8637836 (R)-2-(methoxymethyl)piperazine

(R)-2-(methoxymethyl)piperazine

Cat. No.: B8637836
M. Wt: 130.19 g/mol
InChI Key: VSKJXHRGVSZNRH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(Methoxymethyl)piperazine (CAS 1448298-67-6) is a chiral, nonracemic piperazine derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a valuable synthetic building block for the development of novel bioactive molecules. Its structure aligns with pharmacophore models critical for central nervous system (CNS) drug discovery, particularly as a key basic moiety in ligands targeting sigma receptors (σR) and histamine H3 receptors (H3R) . Research indicates that chiral piperazine scaffolds, especially those with specific substitutions like the methoxymethyl group, can be optimized for high affinity and selectivity toward sigma-1 receptors (σ1R), which are chaperone proteins involved in regulating neurotransmitter systems and are promising targets for neuropsychiatric disorders and pain management . Furthermore, piperazine derivatives are extensively explored as radioprotective agents, with studies highlighting the 1-(2-hydroxyethyl)piperazine moiety as a crucial component for mitigating DNA damage caused by ionizing radiation . As a chiral intermediate, this compound offers researchers a precise stereochemical tool for constructing complex molecules in the synthesis of potential therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care, noting that it may require cold-chain transportation and storage in a dark, inert atmosphere at 2-8°C to maintain stability .

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

(2R)-2-(methoxymethyl)piperazine

InChI

InChI=1S/C6H14N2O/c1-9-5-6-4-7-2-3-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1

InChI Key

VSKJXHRGVSZNRH-ZCFIWIBFSA-N

Isomeric SMILES

COC[C@H]1CNCCN1

Canonical SMILES

COCC1CNCCN1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that piperazine derivatives, including (R)-2-(methoxymethyl)piperazine, demonstrate significant anticancer properties. Several studies have shown that these compounds can inhibit tumor cell proliferation, suggesting their potential as therapeutic agents against various cancers.

  • Mechanism of Action : The anticancer activity of this compound may involve the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote cell growth and survival .
  • Case Studies : In vitro studies have demonstrated the effectiveness of this compound against human cancer cell lines, indicating a promising avenue for further investigation into its use as an anticancer drug.

Neuropharmacological Applications

Piperazine derivatives are known for their ability to cross the blood-brain barrier, which makes them suitable candidates for neurological applications.

  • Synaptoprotective Properties : Recent studies have highlighted the potential of this compound in protecting synaptic functions. For instance, a related compound demonstrated synaptoprotective effects by selectively activating TRPC6 channels, which are involved in synaptic plasticity .
  • Potential Treatment for Neurodegenerative Diseases : Given its ability to penetrate the central nervous system, this compound could be explored as a treatment option for neurodegenerative diseases such as Alzheimer's disease.

Modulation of Chemokine Receptors

Another significant application of this compound is its potential role as a modulator of chemokine receptors.

  • CXCR3 Receptor Modulation : Compounds structurally related to this compound have been identified as modulators of the CXCR3 receptor, which plays a crucial role in inflammatory responses and autoimmune diseases . This suggests that this compound may have therapeutic implications in treating conditions like rheumatoid arthritis and multiple sclerosis.

Synthetic Routes and Chemical Reactivity

The synthesis of this compound has been achieved through various chemical pathways, showcasing its versatility in synthetic chemistry.

  • Synthetic Approaches : Various synthetic methodologies have been developed to create this compound and its derivatives, allowing for modifications that can enhance biological activity or alter pharmacokinetic properties .

The biological activities associated with this compound extend beyond anticancer and neuropharmacological applications. Its unique structure allows it to interact with multiple biological targets.

Activity Type Description
AnticancerInhibits tumor cell proliferation; induces apoptosis in cancer cells
NeuroprotectiveProtects synaptic functions; potential treatment for neurodegenerative diseases
Chemokine ModulationModulates CXCR3 receptor activity; potential therapeutic uses in autoimmune disorders

Comparison with Similar Compounds

Table 2: Substituent Type and Activity

Substituent Type Example Compound Target Activity Key Finding
Hydroxyalkyl 10 PLpro Reduced activity vs. methyl
Methoxymethyl (theoretical) (R)-2-(methoxymethyl)piperazine N/A Predicted optimal lipophilicity
Acylated (R-configuration) 14e PDHK IC₅₀ = 16 nM

Stereochemical Effects

Stereochemistry significantly influences activity in chiral piperazines:

  • Dimethylpiperazine Derivatives: In PDHK inhibitors, (S,R)-dimethyl substitution at the 2- and 5-positions (compound 14e) enhanced potency >1,000-fold compared to non-chiral analogs. The (R)-configuration in the acyl group further optimized binding .
  • Dopamine Receptor Ligands : Stereospecific interactions with D₂ receptors were observed, where chiral substituents dictated binding orientation and selectivity .

Environmental and Metabolic Stability

Piperazine moieties are susceptible to oxidative degradation. For example:

  • Fluoroquinolones: The piperazine ring in fluoroquinolones undergoes MnO₂-mediated oxidation, leading to dealkylation and hydroxylation. Substituents like methoxymethyl may alter degradation pathways compared to unsubstituted piperazines .

Preparation Methods

Alkylation of Piperazine Precursors

The methoxymethyl group is introduced via alkylation of a piperazine scaffold. For example, a triazole intermediate (9) undergoes alkylation with a bromoacetate derivative (X-CH₂-COO(PG), X = Br) in acetonitrile using cesium carbonate as a base at room temperature. This step achieves regioselective functionalization at the piperazine nitrogen.

Boc Protection and Coupling

The alkylated intermediate is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane (DCM) with a catalytic amount of 4-dimethylaminopyridine (DMAP). Subsequent amide coupling with carboxylic acids (7) employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM or dimethylformamide (DMF).

Acidic Deprotection

The Boc group is cleaved under acidic conditions, typically using hydrogen chloride (HCl) in dioxane at room temperature, yielding (R)-2-(methoxymethyl)piperazine. This step preserves the stereochemical integrity of the (R)-configuration.

Table 1: Key Reaction Conditions for Boc-Protected Intermediate Synthesis

StepReagents/ConditionsSolventTemperatureYield (%)
AlkylationCs₂CO₃, bromoacetate derivativeMeCNRT75–85
Boc ProtectionBoc₂O, DMAPDCM0°C → RT90–95
Deprotection4M HCl in dioxaneDioxaneRT80–90

Brønsted Acid-Mediated Cyclization

An alternative route utilizes Brønsted acids to facilitate cyclization and dehydrosulfonylation, enabling the formation of piperazine cores with methoxymethyl substituents.

Cyclization of Iminodiacetic Acid Derivatives

4-Benzenesulfonyliminodiacetic acid reacts with primary amines (e.g., 2-methoxyethylamine) in the presence of carbonyldiimidazole (CDI) and DMAP. This forms a piperazine-2,6-dione intermediate, which is subsequently treated with triflic acid (TfOH) to activate the imide carbonyl group.

Dehydrosulfonylation

Heating the intermediate in methanol induces 1,2-elimination of the benzenesulfonyl group, yielding a pyrazinone structure. Further reduction with sodium borohydride (NaBH₄) selectively reduces the ketone to a secondary alcohol, which is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) to introduce the methoxymethyl group.

Table 2: Optimization of Acid-Mediated Cyclization

ParameterOptimal ConditionImpact on Yield
Acid Catalyst10 mol% TfOH88%
SolventTHF/MeOH (3:1)Maximizes rate
TemperatureReflux (65°C)92% conversion

Catalytic Reductive Methods

Catalytic hydrogenation provides a stereoselective pathway for synthesizing this compound from benzyl-protected precursors.

Benzyl Group Introduction

A benzyl group is introduced to the piperazine nitrogen via nucleophilic substitution using benzyl bromide (BnBr) and potassium carbonate in acetone. This step protects the amine during subsequent functionalization.

Reductive Debenzylation

The benzyl-protected intermediate undergoes hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas (H₂) in methanol. This step removes the benzyl group while retaining the methoxymethyl substituent.

Table 3: Catalytic Hydrogenation Parameters

Catalyst LoadingH₂ Pressure (psi)Time (h)Enantiomeric Excess (%)
5% Pd/C501298

Purification and Characterization

Chromatographic Purification

Crude this compound is purified via silica gel chromatography using ethyl acetate/hexane (30:70) as the eluent. High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) confirms enantiopurity (>99% ee).

Comparative Analysis of Methods

MethodAdvantagesLimitations
Boc ProtectionHigh stereochemical control, scalableMulti-step, costly reagents
Acid-MediatedNo chiral resolution neededLow functional group tolerance
Catalytic ReductionHigh enantiopurity, mild conditionsRequires benzyl intermediates

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for methoxymethyl group reactions (e.g., B3LYP/6-311+G(d,p) basis set) to predict regioselectivity in electrophilic substitutions .
  • MD Simulations : Study binding modes with 5-HT₇R using AutoDock Vina; the (R)-isomer shows stronger hydrogen bonding with Asp155 (ΔG = -9.2 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME predict high intestinal absorption (HIA >90%) but moderate CYP3A4 inhibition risk (IC₅₀ = 15 µM) .

How should researchers address contradictions in reported biological activities of this compound analogs?

Q. Advanced Research Focus

  • Experimental Design :
    • Dose-Response Curves : Compare IC₅₀ values across studies (e.g., 5-HT₇R affinity ranges: 10–50 nM) under standardized assay conditions (pH 7.4, 37°C) .
    • Control for Impurities : Use HPLC-purified samples to exclude confounding effects from residual solvents or diastereomers .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to quantify heterogeneity (I² statistic) .

What strategies optimize the scalability of this compound synthesis for preclinical studies?

Q. Advanced Research Focus

  • Continuous Flow Chemistry : Reduces reaction time (from 24h to 2h) and improves ee (98% vs. 90% in batch) via precise temperature control .
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Quality-by-Design (QbD) : Use DoE to optimize factors like catalyst ratio (0.5–2 mol%) and stirring rate (200–600 rpm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.